4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline 4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16235718
InChI: InChI=1S/C12H12BrNS/c1-9-6-11(2-3-12(9)13)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3
SMILES:
Molecular Formula: C12H12BrNS
Molecular Weight: 282.20 g/mol

4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline

CAS No.:

Cat. No.: VC16235718

Molecular Formula: C12H12BrNS

Molecular Weight: 282.20 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline -

Specification

Molecular Formula C12H12BrNS
Molecular Weight 282.20 g/mol
IUPAC Name 4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline
Standard InChI InChI=1S/C12H12BrNS/c1-9-6-11(2-3-12(9)13)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3
Standard InChI Key NYCDLWWGNWFVIE-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)NCC2=CSC=C2)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline, reflects its core structure:

  • A benzene ring substituted with a bromine atom at position 4, a methyl group at position 3, and an amine group at position 1.

  • A thiophene ring (a five-membered heterocycle with one sulfur atom) attached via a methylene (-CH2_2-) bridge to the nitrogen of the aniline moiety.

The SMILES notation CC1=C(C=CC(=C1)NCC2=CSC=C2)Br\text{CC1=C(C=CC(=C1)NCC2=CSC=C2)Br} and InChIKey NYCDLWWGNWFVIE-UHFFFAOYSA-N provide unambiguous representations of its connectivity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC12H12BrNS\text{C}_{12}\text{H}_{12}\text{BrNS}
Molecular Weight282.20 g/mol
CAS Registry NumberNot publicly disclosed
XLogP3Estimated 3.8 (PubChem)
Hydrogen Bond Donor Count1 (NH group)
Hydrogen Bond Acceptor Count2 (N, S atoms)

Synthesis and Preparation

Reaction Pathways

The synthesis of 4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline involves two primary steps:

Step 1: Formation of 4-Bromo-3-methylaniline
4-Bromo-3-methylaniline (CAS 6933-10-4) serves as the precursor, synthesized via bromination of 3-methylaniline. Commercial availability of this intermediate facilitates large-scale production .

Step 2: Alkylation with Thiophene Derivative
The amine group undergoes alkylation with 3-(bromomethyl)thiophene under basic conditions (e.g., K2_2CO3_3 in DMF). Alternatively, reductive amination using thiophene-3-carbaldehyde and NaBH4_4 may be employed.

Table 2: Representative Synthetic Conditions

ParameterDetails
Precursor4-Bromo-3-methylaniline (≥98% purity)
Alkylating Agent3-(Chloromethyl)thiophene or thiophene-3-carbaldehyde
SolventDimethylformamide (DMF) or ethanol
Catalyst/BasePotassium carbonate or glacial acetic acid
Reaction Temperature80–90°C (reflux)
Yield44–51% (based on analogous reactions)

Challenges and Optimization

  • Regioselectivity: Competing reactions at the thiophene’s sulfur atom may require protective groups.

  • Purification: Column chromatography (SiO2_2, hexane/ethyl acetate) is critical due to polar byproducts .

Physicochemical Properties

Spectral Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 7.25 (d, J = 8.4 Hz, 1H, Ar-H),

    • δ 6.95 (s, 1H, Thiophene-H),

    • δ 4.40 (s, 2H, N-CH2_2-),

    • δ 2.30 (s, 3H, CH3_3).

  • IR (KBr): 3350 cm1^{-1} (N-H stretch), 2900 cm1^{-1} (C-H aromatic), 1550 cm1^{-1} (C-Br).

Solubility and Stability

  • Solubility: Moderately soluble in dichloromethane, THF; poorly soluble in water.

  • Stability: Sensitive to light and oxidants; store under inert gas at 2–8°C .

Industrial and Research Applications

Pharmaceutical Intermediate

  • Serves as a precursor for kinase inhibitors and antimicrobial agents.

  • Bromine atom enables further functionalization via Suzuki-Miyaura couplings .

Materials Science

  • Conductive polymers: Thiophene units enhance electron delocalization in polyaniline derivatives.

  • Luminescent materials: Emission at 450 nm (blue region) under UV excitation.

Comparison with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaKey DifferencesBioactivity (IC50_{50})
4-Fluoro-3-methyl-N-(thiophen-3-ylmethyl)anilineC12H12FNS\text{C}_{12}\text{H}_{12}\text{FNS}Fluorine vs. bromine substituent18 µM (MCF-7)
N-(Thiophen-2-ylmethyl)anilineC11H11NS\text{C}_{11}\text{H}_{11}\text{NS}Thiophene position (2 vs. 3)25 µM (HeLa)

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